
2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a complex phospholipid compound. It is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is significant in various biological and industrial applications due to its unique structural features and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves the esterification of glycerol with palmitic acid and stearic acid, followed by the introduction of the trimethylammonioethyl phosphate group. The process can be summarized in the following steps:
Esterification: Glycerol is esterified with palmitic acid and stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The resulting diester is then reacted with 2-(trimethylammonio)ethyl phosphate under basic conditions, often using a base like sodium hydroxide or potassium hydroxide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, palmitic acid, stearic acid, and 2-(trimethylammonio)ethyl phosphate.
Oxidation: The fatty acid chains can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylammonio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Hydrolysis: Glycerol, palmitic acid, stearic acid, and 2-(trimethylammonio)ethyl phosphate.
Oxidation: Oxidized fatty acids and derivatives.
Substitution: Various substituted phospholipid derivatives depending on the nucleophile used.
科学研究应用
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various environments.
Biology: Plays a role in membrane biology studies, particularly in understanding membrane fluidity and permeability.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes and other vesicular structures.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying and moisturizing properties.
作用机制
The mechanism of action of 2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is largely dependent on its amphiphilic nature. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. The trimethylammonio group interacts with negatively charged components of the membrane, stabilizing the structure and influencing cellular processes.
相似化合物的比较
Similar Compounds
Phosphatidylcholine: Another phospholipid with a choline head group, commonly found in cell membranes.
Phosphatidylethanolamine: Similar structure but with an ethanolamine head group, also a major component of biological membranes.
Phosphatidylserine: Contains a serine head group, involved in signaling pathways and apoptosis.
Uniqueness
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is unique due to its specific combination of fatty acid chains and the trimethylammonioethyl phosphate head group. This combination imparts distinct physical and chemical properties, making it particularly useful in specialized applications such as targeted drug delivery and advanced material formulations.
属性
CAS 编号 |
10589-48-7 |
|---|---|
分子式 |
C42H84NO7P+2 |
分子量 |
746.1 g/mol |
IUPAC 名称 |
2-[(2-hexadecanoyloxy-3-octadecanoyloxypropoxy)-oxophosphaniumyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)47-38-40(39-49-51(46)48-37-36-43(3,4)5)50-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/q+2 |
InChI 键 |
YBHAPKZYFZADDW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


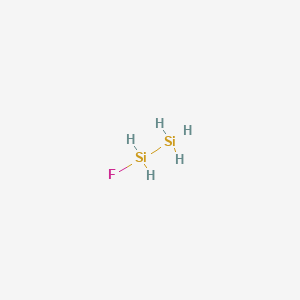
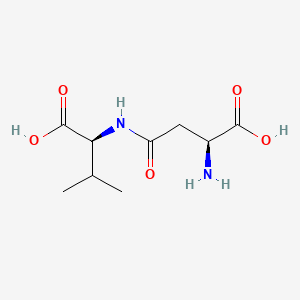
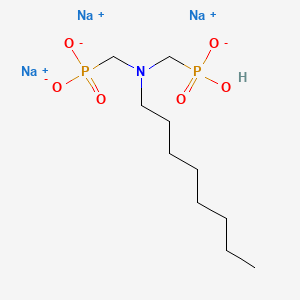
![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)
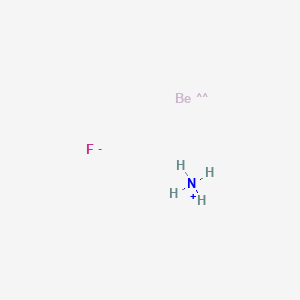
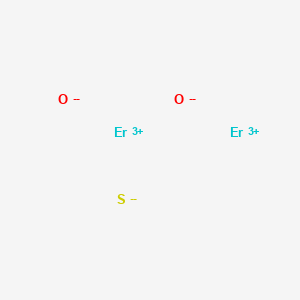
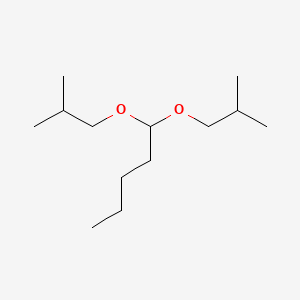
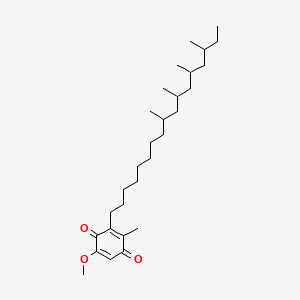
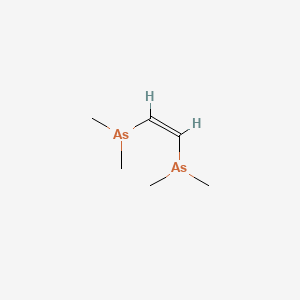

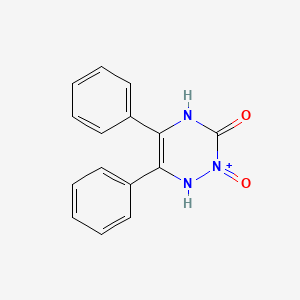
![4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione](/img/structure/B576533.png)
